molecular formula C12H11NO2 B2621214 1-(2-oxopropyl)quinolin-4(1H)-one CAS No. 31678-21-4

1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B2621214
CAS No.: 31678-21-4
M. Wt: 201.225
InChI Key: FVPQWQXHOYLPOD-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline ring system with a ketone group at the 2-position of the propyl side chain. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxopropyl)quinolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the quinolinone ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-hydroxypropyl)quinolin-4(1H)-one.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: 1-(2-Hydroxypropyl)quinolin-4(1H)-one.

    Substitution: Halogenated or nitrated quinolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    1-(2-Hydroxypropyl)quinolin-4(1H)-one: A reduced form with a hydroxyl group instead of a ketone.

    2-Methylquinolin-4(1H)-one: A structurally similar compound with a methyl group at the 2-position.

    4-Hydroxyquinolin-2(1H)-one: A quinolinone derivative with a hydroxyl group at the 4-position.

Uniqueness: 1-(2-Oxopropyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group at the 2-position of the propyl side chain allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-oxopropyl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(14)8-13-7-6-12(15)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPQWQXHOYLPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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